7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride
Description
This compound is a highly complex organic molecule featuring a central 1,3,5-triazine core substituted with dual 4-(2-aminoethyl)piperazine groups at positions 4 and 4. The triazine ring is further functionalized with a naphthalene backbone bearing a hydroxy group, a sulphonic acid moiety, and two azo linkages connecting to a phenyl group and a phenylazo-phenyl group.
Properties
CAS No. |
85305-12-0 |
|---|---|
Molecular Formula |
C37H45ClN14O4S |
Molecular Weight |
817.4 g/mol |
IUPAC Name |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C37H44N14O4S.ClH/c38-12-14-48-16-20-50(21-17-48)36-41-35(42-37(43-36)51-22-18-49(15-13-39)19-23-51)40-30-10-11-31-26(24-30)25-32(56(53,54)55)33(34(31)52)47-46-29-8-6-28(7-9-29)45-44-27-4-2-1-3-5-27;/h1-11,24-25,52H,12-23,38-39H2,(H,53,54,55)(H,40,41,42,43);1H |
InChI Key |
NMUDNLQHEWLJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the triazine core, followed by the introduction of piperazine and naphthalene sulfonic acid groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activities and protein interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications allows for the design of drugs with specific targets and improved efficacy.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogous triazine- and azo-based derivatives:
Key Comparative Insights:
- Solubility: The target compound’s sulphonic acid and piperazine groups enhance water solubility compared to nonylphenoxy- or chloro-substituted analogs (e.g., ). However, tetrasodium derivatives with additional sulphonate groups (e.g., ) exhibit superior solubility.
- Bioactivity Potential: The dual aminoethylpiperazine substituents in the target compound are unique among the analogs reviewed.
- Photochemical Stability: Azo groups in the target compound may confer UV-visible absorbance properties similar to anthraquinone-based dyes , but with trade-offs in photodegradation resistance compared to non-azo triazine derivatives.
Physicochemical Properties:
Biological Activity
The compound 7-((4,6-Bis(4-(2-aminoethyl)piperazin-1-yl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid hydrochloride is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 817.36 g/mol. The presence of various functional groups, including triazine and azo groups, contributes to its biological activity.
LogP and PSA
- LogP : 6.52, indicating high lipophilicity which may affect its absorption and distribution in biological systems.
- Polar Surface Area (PSA) : 244.63 Ų, influencing its permeability and solubility.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. The triazine moiety is known for its ability to interact with cellular targets involved in cancer proliferation.
Case Study: Triazine Derivatives
A study examining derivatives of triazine highlighted their effectiveness against various cancer cell lines. The structure-activity relationship indicated that modifications to the piperazine and azo groups could enhance cytotoxicity against tumor cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated due to the presence of the phenylazo group, which is known for its antibacterial properties.
In Vitro Studies
In vitro assays demonstrated that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes .
Antifungal Activity
The antifungal potential of related compounds suggests that this compound may also inhibit fungal growth. The presence of the triazole ring has been associated with antifungal activity in other studies .
Enzyme Inhibition
Research has indicated that compounds containing piperazine can act as inhibitors for various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition can have therapeutic implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that:
- Substituents on the triazine ring can significantly affect biological activity.
- Lipophilicity plays a crucial role in enhancing membrane permeability.
- Functional groups such as hydroxyl and amino groups are essential for maintaining biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Triazine moiety | Enhances anticancer properties |
| Azo group | Increases antimicrobial efficacy |
| Piperazine group | Potential for enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
